Sodium thioglycolate
Overview
Description
Sodium thioglycolate is a compound that has found applications in various fields, including analytical chemistry, metallurgy, and biology. It is known for its ability to act as a reducing agent and a chelating agent for metal ions . In analytical chemistry, it has been used for the titrimetric determination of palladium, where it forms a complex with palladium in acidic conditions . In the field of metallurgy, sodium thioglycolate serves as a depressant for chalcopyrite in flotation processes, and its effectiveness can be enhanced by the presence of copper ions . Additionally, in biological research, it has been shown to promote pollen germination and pollen tube elongation in cruciferous species .
Synthesis Analysis
The synthesis of sodium thioglycolate can be achieved through various methods. One approach involves the reaction of sodium disulfide with chloroacetic acid, which can yield high conversion ratios under optimal conditions . Another method includes the one-step synthesis using sodium hydrosulfide at ordinary pressure, which has been reported to be an efficient process . Furthermore, new technologies have been developed to enhance the quality and reduce the production cost of sodium thioglycolate .
Molecular Structure Analysis
While the molecular structure of sodium thioglycolate itself is not detailed in the provided papers, its ability to form complexes with metals suggests that it has functional groups capable of binding to metal ions . The structure of such complexes, like the one formed with palladium, has been proposed in the literature .
Chemical Reactions Analysis
Sodium thioglycolate participates in chemical reactions where it acts as a reducing agent or a chelating agent. It can form complexes with metals, as seen in its interaction with palladium . In the presence of copper ions, sodium thioglycolate can change the mineral composition on the surface of chalcopyrite, enhancing its depressant effect . Additionally, it can be used to synthesize thioglycosides by reacting with per-O-acetylated sugars .
Physical and Chemical Properties Analysis
The solubility of sodium thioglycolate has been studied in various solvents and solvent mixtures, showing that it generally increases with temperature. However, an exception is observed in methanol, where solubility decreases with rising temperature . The physical and chemical properties of sodium thioglycolate, such as its solubility behavior, are crucial for its applications in different fields, including its use in developmental toxicity studies .
Relevant Case Studies
In terms of case studies, sodium thioglycolate has been evaluated for developmental toxicity when administered topically to rats and rabbits. The studies found that while there was maternal toxicity at high doses, there was no observed teratogenicity, indicating a certain level of safety for developmental processes . Additionally, the compound's role in enhancing pollen germination and tube elongation in cruciferous species has been documented, which could have implications for agricultural research and practices .
Scientific Research Applications
Cosmetics and Personal Care Products
Sodium thioglycolate is utilized extensively in the cosmetics industry. It is primarily used as an antioxidant, depilating agent, hair waving/straightening agent, and reducing agent. The most common application is in depilatories, which are products used for hair removal. Additionally, sodium thioglycolate is employed as an analytical reagent and is used in bacteriology for preparing thioglycolate media. Its nomination for toxicology studies by the National Cancer Institute is attributed to its high production volume and widespread occupational and consumer exposure, especially in personal care products (Toxicity report series, 2016).
Mineral Processing
In the field of mineral processing, sodium thioglycolate serves as an effective inhibitor, replacing sodium cyanide for chalcopyrite inhibition in molybdenite dressing. Research has been conducted on various synthesis methods of sodium thioglycolate, highlighting its significance in the mineral industry. Advanced synthesis techniques have not only improved the quality of sodium thioglycolate but have also significantly reduced production costs. Its role in molybdenum dressing and copper restraining is notably superior to that of sodium thioglycolate synthesized through conventional methods (Liu Qi-ying, 2011) (Feng Wei-guo, 2011).
Botanical Research
Sodium thioglycolate is also utilized in botanical research. It has shown to enhance pollen germination and pollen tube elongation in cruciferous species. This suggests its potential as a useful amendment to semi-solid media and solutions used to study pollen vigor, physiology, gene expression, and to bioassay sensitivities of different species or genotypes to various physical and chemical factors (Watrud et al., 2011).
Nanotechnology and Material Sciences
In nanotechnology and material sciences, sodium thioglycolate-modified ZnS nanoparticles are used as water-soluble fluorescence probes for protein determination. These nanoparticle probes offer advantages such as brighter fluorescence, enhanced stability against photobleaching, and absence of blinking, compared to single organic fluorophores. The method using these probes has been applied to human serum analysis and is recognized for its sensitivity, simplicity, and reliability (Wang et al., 2002).
Safety And Hazards
Sodium Thioglycolate may be corrosive to metals. It is toxic if swallowed and harmful in contact with skin. It may cause an allergic skin reaction . It is also hygroscopic and sensitive to air. It discolors if exposed to iron and may generate flammable and toxic hydrogen sulfide with strong reducing agents .
Future Directions
Sodium Thioglycolate and its salts and esters break disulfide bonds in the cortex of the hair. After washing, the hair is treated with a mild solution of hydrogen peroxide, which causes new bonds to form, giving hair the rigid structure necessary for permanent waves . It also has potential applications in industries such as livestock, cosmetics, and pharmaceuticals .
properties
IUPAC Name |
sodium;2-sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S.Na/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBVPFITFYNRCN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])S.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HSCH2COO.Na, C2H3NaO2S | |
Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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Related CAS |
68-11-1 (Parent) | |
Record name | Sodium thioglycolate | |
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DSSTOX Substance ID |
DTXSID3026142 | |
Record name | Sodium thioglycolate | |
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Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thioglycolic acid, sodium salt is a white powder with a slight odor. Used in cold-waving of hair and as a dipilatory., Liquid, Hygroscopic solid with a mild characteristic odor; Discolored by air and iron; [Merck Index] White hygroscopic powder with a stench; [Acros Organics MSDS] | |
Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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Record name | Acetic acid, 2-mercapto-, sodium salt (1:1) | |
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Record name | Sodium thioglycolate | |
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Solubility |
Very soluble (NTP, 1992) | |
Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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Product Name |
Sodium thioglycolate | |
CAS RN |
367-51-1, 36722-22-2 | |
Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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Record name | Sodium thioglycolate | |
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Record name | Mercaptoacetic acid, sodium salt | |
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Record name | Acetic acid, 2-mercapto-, sodium salt (1:1) | |
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Record name | Sodium mercaptoacetate | |
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Record name | Mercaptoacetic acid, sodium salt | |
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Record name | SODIUM THIOGLYCOLATE | |
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Melting Point |
greater than 572 °F (NTP, 1992) | |
Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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